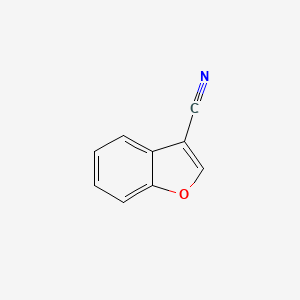

1-Benzofuran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzofuran-3-carbonitrile is a chemical compound that belongs to the class of organic compounds known as benzofurans. These heterocyclic motifs are found in a wide array of bioactive natural products and pharmaceutical drugs, and they are also of interest in materials science research. The benzofuran core structure is a key scaffold in medicinal chemistry due to its presence in compounds with diverse biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been a subject of extensive research. Recent advances have been made in the construction of benzofuran scaffolds through various synthetic strategies. For instance, a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids has been developed to construct benzofuran-3(2H)-one scaffolds with a quaternary center . Additionally, palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols has been used to synthesize benzo[b]furo[3,4-d]furan-1-ones, providing a method for diversifying the benzofuran scaffold . Gold(III)-catalyzed tandem reactions and palladium-catalyzed carbonylative syntheses have also been employed to create 3-carbonylated benzofuran derivatives and benzofuran-2(3H)-ones, respectively, with formic acid as the CO source .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been characterized by various analytical techniques. For example, the structure of 1-(1-Benzofuran-2-yl)-2-chloroethanone, a related compound, has been elucidated, showing that the benzofuran ring system and the carbonyl group are coplanar. The carbonyl group is in a syn position relative to both the oxygen atom of the benzofuran ring and the chlorine atom. This compound also exhibits C—H⋯O contacts and π–π interactions, which are important for understanding the reactivity and interaction of benzofuran derivatives .

Chemical Reactions Analysis

Benzofuran derivatives undergo a variety of chemical reactions that are useful in synthetic organic chemistry. The cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been classified based on ring size and type, highlighting the versatility of these compounds in forming different ring structures . The carbonylative annulation and C-H functionalization/annulation methods mentioned earlier are examples of chemical reactions that lead to the formation of benzofuran scaffolds with diverse functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The planarity of the benzofuran ring system and the presence of substituents such as the carbonyl group affect the compound's reactivity and physical characteristics. For instance, the π–π interactions observed in 1-(1-Benzofuran-2-yl)-2-chloroethanone suggest that these compounds may have solid-state properties that are relevant for material science applications . The synthesis methods that utilize formic acid as the CO source also indicate that these compounds can be obtained in moderate to good yields, which is important for their practical application in pharmaceuticals and materials .

Scientific Research Applications

Synthesis and Bioactivity

1-Benzofuran-3-carbonitrile, a benzofuran derivative, has garnered attention due to its presence in natural compounds and its significant bioactivity. Studies reveal that benzofuran compounds exhibit a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds are considered promising natural drug lead compounds due to their potent biological activities and potential applications across various domains. For instance, novel benzofuran compounds have shown anti-hepatitis C virus activity, suggesting their utility as effective therapeutic drugs for hepatitis C. Additionally, benzofuran derivatives have been utilized as anticancer agents, highlighting their importance in drug discovery and pharmaceutical research. The synthesis of complex benzofuran derivatives through innovative methods, such as free radical cyclization cascade and proton quantum tunneling, has opened new avenues for the development of polycyclic benzofuran compounds, contributing significantly to the field of chemical synthesis and medicinal chemistry (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives have also emerged as key scaffolds for designing antimicrobial agents. Their unique structural features and broad spectrum of biological activities make them suitable candidates for drug discovery in the battle against resistant microbes. Benzofuran-based compounds such as psoralen, 8-methoxypsoralen, and angelicin have been successfully used in treating skin diseases like cancer and psoriasis. Recent advancements have focused on developing benzofuran derivatives that are active toward different clinically approved targets, showcasing the scaffold's versatility and potential in addressing microbial diseases. The comprehensive review of benzofuran-based compounds as antimicrobial agents provides deep insights into their utility, encouraging further research to exploit their full therapeutic potential for microbial disease treatment (Hiremathad et al., 2015).

Photocatalytic Applications

The exploration of benzofuran derivatives extends beyond pharmaceuticals into the realm of environmental applications. Titania/carbon nanotube composites (TiO2/CNT), for instance, have shown enhanced absorption of visible light and improved degradation of organic pollutants, including dyes, phenols, and benzene derivatives, in aqueous solutions. The synergistic effects observed in the degradation processes highlight the potential of benzofuran derivatives in environmental remediation. This promising avenue of research showcases the diverse applications of benzofuran derivatives, from drug discovery to environmental protection, illustrating the compound's versatility and significance in scientific research (Cao et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The chemical industry has begun to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

properties

IUPAC Name |

1-benzofuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLADTXGBAUFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577827 |

Source

|

| Record name | 1-Benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55877-31-1 |

Source

|

| Record name | 1-Benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)